Docosane, 1,22-dichloro-
Overview
Description
Docosane, 1,22-dichloro-: is a chlorinated hydrocarbon with the molecular formula C22H44Cl2 It is a derivative of docosane, a straight-chain alkane with 22 carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 1,22-dichloro- typically involves the chlorination of docosane. This can be achieved through a free radical halogenation reaction, where docosane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds as follows:
C22H46+Cl2→C22H44Cl2+H2
Industrial Production Methods: Industrial production of Docosane, 1,22-dichloro- follows similar principles but on a larger scale. The process involves the controlled chlorination of docosane in a reactor, with careful monitoring of reaction conditions to ensure the selective chlorination at the desired positions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Docosane, 1,22-dichloro- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to docosane by removing the chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products include various substituted docosanes depending on the nucleophile used.
Reduction Reactions: The major product is docosane.
Oxidation Reactions: Products include chlorinated alcohols or carboxylic acids.
Scientific Research Applications
Chemistry: Docosane, 1,22-dichloro- is used as a model compound in studies of chlorinated hydrocarbons and their reactivity. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions.
Biology and Medicine: Research on chlorinated hydrocarbons like Docosane, 1,22-dichloro- includes their potential biological activity and toxicity. Studies focus on their effects on living organisms and their potential use in pharmaceuticals.
Industry: In the industrial sector, Docosane, 1,22-dichloro- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in lubricants, coatings, and other chemical products.
Mechanism of Action
The mechanism of action of Docosane, 1,22-dichloro- involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Docosane (C22H46): The parent compound without chlorine atoms.
1-Chlorodocosane (C22H45Cl): A mono-chlorinated derivative.
1,22-Dibromodocosane (C22H44Br2): A similar compound with bromine atoms instead of chlorine.
Uniqueness: Docosane, 1,22-dichloro- is unique due to the presence of two chlorine atoms at specific positions in the carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,22-dichlorodocosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44Cl2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h1-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRYHRCVRFIUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCl)CCCCCCCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604307 | |
Record name | 1,22-Dichlorodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90600-92-3 | |
Record name | 1,22-Dichlorodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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